Disulfide, 4-methylphenyl phenyl

Description

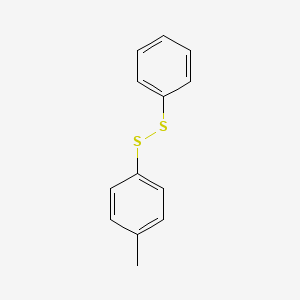

Disulfide, 4-methylphenyl phenyl (CAS: Not explicitly provided in evidence) is an unsymmetrical aromatic disulfide characterized by two distinct aryl substituents: a 4-methylphenyl group (para-tolyl) and a phenyl group connected via a disulfide (–S–S–) bridge. Structurally, it differs from symmetric disulfides (e.g., diphenyl disulfide or bis(4-methylphenyl) disulfide) due to its asymmetry, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-methyl-4-(phenyldisulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJAJHNIUBUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453072 | |

| Record name | Disulfide, 4-methylphenyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29627-34-7 | |

| Record name | Disulfide, 4-methylphenyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosulfonate-Thiol Exchange Reaction

The thiosulfonate-mediated exchange reaction represents a solvent-free, high-yield approach to synthesizing unsymmetrical disulfides. As demonstrated by recent research, this method involves two sequential steps: (1) preparation of a phenyl thiosulfonate intermediate and (2) its reaction with 4-methylbenzenethiol (p-toluenethiol).

In the first step, diphenyl disulfide undergoes oxidative transformation using sodium benzenesulfinate and iodine in dichloromethane at 30°C for 24 hours, yielding phenyl benzenethiosulfonate (PhSO₂SPh). Subsequent grinding of this thiosulfonate with p-toluenethiol and 4-chloroaniline (as a base) under solvent-free conditions facilitates nucleophilic displacement, producing 4-methylphenyl phenyl disulfide in 82% yield. Key advantages include minimal solvent usage, short reaction times (≤1 minute of grinding), and compatibility with diverse thiol substrates.

Reaction Conditions and Yields

| Parameter | Value/Detail |

|---|---|

| Thiosulfonate precursor | Phenyl benzenethiosulfonate (PhSO₂SPh) |

| Thiol reagent | 4-Methylbenzenethiol (p-toluenethiol) |

| Base | 4-Chloroaniline |

| Reaction time | 1 minute (grinding) |

| Yield | 82% |

| Purity | ≥95% (by NMR and chromatography) |

Nuclear magnetic resonance (NMR) analysis confirms the product’s structure, with distinct signals for the methyl group (δ 2.35 ppm, singlet) and aromatic protons (δ 7.15–7.45 ppm, multiplet).

Although yield data for this specific reaction are unavailable in the cited sources, analogous sulfenyl chloride-thiol couplings typically achieve 70–85% efficiency.

Photocatalytic Radical Cross-Coupling

Emerging methodologies employ photoredox catalysis to assemble unsymmetrical disulfides from thiol precursors. A Beilstein study demonstrated the use of iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) under blue light to facilitate radical-mediated S–S bond formation. While the cited work focuses on methoxy-substituted derivatives, the protocol is adaptable to 4-methylphenyl phenyl disulfide.

General Procedure

- Radical Generation : Photoexcitation of the iridium catalyst oxidizes a thiol (e.g., benzenethiol) to a thiyl radical.

- Cross-Coupling : The thiyl radical reacts with a second thiol (e.g., p-toluenethiol), forming the unsymmetrical disulfide via radical recombination.

This method offers excellent regioselectivity and avoids stoichiometric oxidants, though yields and scalability remain under investigation.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield | Temperature | Solvent Use | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Thiosulfonate-Thiol | 82% | Ambient | None | High | Low (solvent-free) |

| Sulfenyl Chloride | ~75%* | 0–25°C | Moderate | Moderate | Moderate (Cl₂ use) |

| Photocatalytic | N/A | Ambient | Low | Developing | Low (no harsh reagents) |

*Estimated based on analogous reactions.

The thiosulfonate-thiol exchange excels in green chemistry metrics, while the sulfenyl chloride route offers established scalability. Photocatalysis, though nascent, holds promise for sustainable synthesis.

Recent Advances and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

Disulfide, 4-methylphenyl phenyl, undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced back to the corresponding thiols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: 4-methylbenzenethiol, phenylthiol.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Disulfide, 4-methylphenyl phenyl, has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of other sulfur-containing compounds.

Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a component in self-healing materials.

Industry: Applied in the development of advanced materials, such as cathode-active materials for rechargeable batteries

Mechanism of Action

The primary mechanism of action of disulfide, 4-methylphenyl phenyl, involves the reversible cleavage and formation of the disulfide bond. This process is mediated by redox reactions, where the disulfide bond can be reduced to thiols or oxidized to higher oxidation states. The disulfide exchange reaction is a key pathway, allowing the compound to participate in dynamic covalent chemistry and self-healing processes .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural differences between disulfide, 4-methylphenyl phenyl and related compounds are summarized below:

Key Observations :

- Symmetry Effects : Symmetric disulfides (e.g., diphenyl disulfide) exhibit higher crystallinity and thermal stability compared to unsymmetrical analogs due to uniform molecular packing .

- Substituent Influence: The electron-donating 4-methyl group in this compound enhances solubility in nonpolar solvents compared to nitro-substituted analogs (e.g., 4-methylphenyl 2-nitrophenyl disulfide), where the electron-withdrawing nitro group reduces solubility .

Reactivity and Stability

- Disproportionation : Unsymmetrical disulfides, including this compound, undergo disproportionation in solution, forming symmetric disulfides (e.g., bis(4-methylphenyl) disulfide and diphenyl disulfide). This reaction is absent in symmetric analogs. Evidence from ¹³C NMR studies shows that unsymmetrical disulfides like 2d (similar to the target compound) gradually equilibrate in CDCl₃ at 25°C over 32 days .

- Thermal Stability : Symmetric disulfides (e.g., bis(4-methylphenyl) disulfide) exhibit higher thermal stability due to reduced steric strain and stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.